Cas no 2866352-92-1 (1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride)

1-(Pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride is a chemically modified pyrazole derivative featuring a terminal alkyne functional group, enhancing its utility in click chemistry applications. The dihydrochloride salt form improves solubility and stability, facilitating handling in synthetic workflows. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic scaffolds. Its reactive alkyne moiety enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and material science applications. The amine group further allows for additional functionalization, broadening its applicability in medicinal chemistry and drug discovery.
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride structure
2866352-92-1 structure
Product Name:1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
CAS No:2866352-92-1
MF:C8H13Cl2N3
MW:222.114919424057
CID:6010229
PubChem ID:165950154
Update Time:2025-08-03

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-39676098
    • 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride
    • 2866352-92-1
    • 1-pent-4-ynylpyrazol-4-amine;dihydrochloride
    • Inchi: 1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H
    • InChI Key: MVDXVPTVDHNPMF-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(C=C(C=N1)N)CCCC#C

Computed Properties

  • Exact Mass: 221.0486528g/mol
  • Monoisotopic Mass: 221.0486528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride Pricemore >>

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Additional information on 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride: A Comprehensive Overview

The compound 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride (CAS No: 2866352-92-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, also referred to as pentynyl pyrazole amine dihydrochloride, has garnered attention due to its unique structural properties and versatile applications. In this article, we delve into its chemical structure, synthesis methods, and recent advancements in its utilization across different industries.

The molecular structure of 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride is characterized by a pyrazole ring, a pentynyl group, and an amine moiety. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound's stability and reactivity. The pentynyl group introduces alkyne functionality, which is known for its ability to undergo various types of cycloaddition reactions. The amine group further enhances the compound's reactivity and enables it to participate in nucleophilic substitutions and other organic transformations.

Recent studies have highlighted the potential of pentynyl pyrazole amine dihydrochloride in the development of advanced materials. For instance, researchers have explored its use in the synthesis of novel polymers and hybrid materials with tailored properties. The compound's ability to form covalent bonds with other functional groups makes it an ideal candidate for designing materials with enhanced mechanical strength, thermal stability, and electrical conductivity.

In the pharmaceutical industry, 1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride has shown promise as a building block for drug discovery. Its unique structure allows for the creation of bioactive molecules with potential applications in treating various diseases. Recent research has focused on its role in developing anti-cancer agents and neuroprotective drugs, where its ability to target specific biological pathways is being exploited.

The synthesis of pentynyl pyrazole amine dihydrochloride involves a series of well-established organic reactions. Typically, the process begins with the preparation of the pyrazole ring through condensation reactions involving carbonyl compounds and ammonia derivatives. The pentynyl group is then introduced via alkyne chemistry, often utilizing Sonogashira coupling or other cross-coupling reactions. The final step involves protonation of the amine group to form the dihydrochloride salt.

One of the most exciting developments in recent years is the use of 1-(pent-4-yinl)-1H-pyrazol-eaminedihydrochloride in click chemistry applications. Click chemistry relies on efficient and selective reactions that can quickly assemble complex molecules from simpler building blocks. The alkyne functionality in this compound makes it an excellent substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the rapid construction of diverse molecular architectures.

Moreover, pentynyl pyrazole amine dihydrochloride has found applications in catalysis, where it serves as a ligand or precursor for metal catalysts. Its ability to coordinate with transition metals such as palladium and copper has been leveraged in various catalytic processes, including cross-coupling reactions and hydrogenation.

In conclusion, 1-(pent-inl)-pyr-zo-le-amine-dihydro-chloride (CAS No: 2866352-in-i) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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